An In-depth Technical Guide to 3-Methyl-l-tyrosine: Chemical Structure, Properties, and Biological Significance
An In-depth Technical Guide to 3-Methyl-l-tyrosine: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-l-tyrosine is a synthetic derivative of the amino acid L-tyrosine, characterized by a methyl group substitution at the third position of the phenyl ring. This modification imparts unique chemical and biological properties, making it a molecule of significant interest in neurochemical research and drug development. As an analog of a crucial precursor for catecholamine neurotransmitters, 3-Methyl-l-tyrosine serves as a valuable tool for probing the intricacies of the catecholamine biosynthetic pathway. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, experimental protocols for its synthesis and analysis, and its role as a modulator of catecholamine signaling.
Chemical Structure and Identification
3-Methyl-l-tyrosine is a non-proteinogenic α-amino acid. Its structure comprises a central chiral carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a 4-hydroxy-3-methylbenzyl side chain.
| Identifier | Value |
| IUPAC Name | (2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid[1][2] |
| Molecular Formula | C₁₀H₁₃NO₃[1][2] |
| Molecular Weight | 195.22 g/mol |
| Canonical SMILES | CC1=C(C=C(C=C1)C--INVALID-LINK--N)O |
| InChI Key | MQHLULPKDLJASZ-QMMMGPOBSA-N[3] |
| CAS Number | 17028-03-4 |
Physicochemical Properties
Precise experimental data for the physical properties of 3-Methyl-l-tyrosine are not extensively reported in publicly available literature. The data presented below are largely computed or extrapolated from structurally similar compounds.
| Property | Value | Source |
| Melting Point | >300 °C (decomposition likely) | Predicted |
| Boiling Point | Not available (decomposes) | - |
| Solubility | Moderately soluble in water; solubility is pH-dependent. Limited solubility in non-polar organic solvents. | Inferred from L-tyrosine |
| pKa (predicted) | pKa₁ (carboxyl): ~2.2, pKa₂ (amino): ~9.2, pKa₃ (hydroxyl): ~10.1 | Predicted |
| LogP (predicted) | -1.4 | Computed |
Experimental Protocols
Synthesis of 3-Methyl-l-tyrosine
A common route for the synthesis of 3-Methyl-l-tyrosine involves the electrophilic methylation of a protected L-tyrosine derivative. The following is a generalized protocol adapted from established methods for the modification of tyrosine.
Materials:
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N-acetyl-L-tyrosine ethyl ester
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Dimethyl sulfate (B86663)
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Anhydrous Aluminum Chloride (AlCl₃)
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Anhydrous Dichloromethane (DCM)
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Hydrochloric Acid (HCl)
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Sodium Hydroxide (NaOH)
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Ethyl Acetate
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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Protection: L-tyrosine is first protected at both the amino and carboxyl groups to prevent side reactions. A common method is the formation of N-acetyl-L-tyrosine ethyl ester.
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Friedel-Crafts Alkylation:
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Dissolve N-acetyl-L-tyrosine ethyl ester in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0°C in an ice bath.
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Slowly add anhydrous AlCl₃ to the solution with stirring.
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Add dimethyl sulfate dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up:
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Quench the reaction by slowly adding ice-cold water.
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Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected 3-Methyl-l-tyrosine.
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Deprotection:
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Hydrolyze the protecting groups by refluxing the crude product with 6M HCl.
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After the reaction is complete (monitored by TLC), cool the solution and neutralize with a strong base (e.g., NaOH) to the isoelectric point of 3-Methyl-l-tyrosine to precipitate the product.
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Purification:
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Collect the precipitate by filtration.
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Recrystallize the solid from a suitable solvent system (e.g., water/ethanol) to obtain pure 3-Methyl-l-tyrosine.
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Analysis of 3-Methyl-l-tyrosine
3.2.1. High-Performance Liquid Chromatography (HPLC)
An adapted HPLC method for the analysis of 3-Methyl-l-tyrosine can be developed based on existing methods for tyrosine and its derivatives.
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Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.
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Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used.
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Detection: UV detection at a wavelength of approximately 275 nm is appropriate due to the aromatic ring.
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Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for structural confirmation. The expected chemical shifts are predicted based on the structure of L-tyrosine and the effect of the methyl substituent.
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¹H NMR (in D₂O):
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A singlet for the methyl protons (~2.1-2.3 ppm).
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Aromatic protons will appear as a set of multiplets in the range of 6.7-7.2 ppm.
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The α-proton will be a triplet or doublet of doublets around 3.9-4.1 ppm.
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The β-protons will be two doublets of doublets around 2.9-3.2 ppm.
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¹³C NMR (in D₂O):
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The methyl carbon will be around 15-20 ppm.
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Aliphatic carbons (α and β) will be in the 35-60 ppm range.
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Aromatic carbons will appear between 115-155 ppm.
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The carboxyl carbon will be the most downfield, around 170-175 ppm.
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Biological Activity and Signaling Pathways
The primary biological significance of 3-Methyl-l-tyrosine lies in its structural similarity to L-tyrosine, the endogenous precursor for the synthesis of catecholamine neurotransmitters, including dopamine (B1211576) and norepinephrine. This pathway is initiated by the enzyme tyrosine hydroxylase (TH), which catalyzes the rate-limiting step of converting L-tyrosine to L-DOPA.
Due to its methylated phenyl ring, 3-Methyl-l-tyrosine can act as a competitive inhibitor of tyrosine hydroxylase. By occupying the active site of the enzyme, it can reduce the rate of L-DOPA synthesis, thereby leading to a decrease in the downstream production of dopamine and norepinephrine.
Catecholamine Synthesis Pathway and the Role of 3-Methyl-l-tyrosine
The following diagram illustrates the canonical catecholamine synthesis pathway and the proposed point of intervention for 3-Methyl-l-tyrosine.
Experimental Workflow for Studying Enzyme Inhibition
To investigate the inhibitory effect of 3-Methyl-l-tyrosine on tyrosine hydroxylase, a typical experimental workflow would involve an in vitro enzyme assay.
Conclusion
3-Methyl-l-tyrosine is a synthetically accessible and valuable research tool for the study of catecholamine biosynthesis and its regulation. Its ability to act as a competitive inhibitor of tyrosine hydroxylase makes it particularly useful for investigating the physiological and pathological consequences of reduced catecholamine levels. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this and other modified amino acids in neuroscience and medicine. Further research is warranted to fully elucidate its in vivo effects and therapeutic potential.
